4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Description

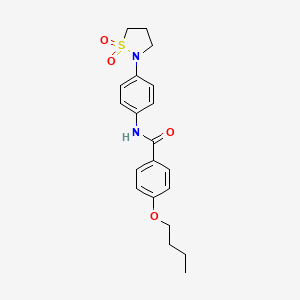

4-Butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a benzamide derivative featuring a 4-butoxy group on the benzoyl ring and a 1,1-dioxidoisothiazolidine sulfone moiety attached to the aniline ring.

Properties

IUPAC Name |

4-butoxy-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-3-14-26-19-11-5-16(6-12-19)20(23)21-17-7-9-18(10-8-17)22-13-4-15-27(22,24)25/h5-12H,2-4,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFIHQGVZZJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with butyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Dioxidoisothiazolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidinyl group is known to interact with sulfur-containing enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzamide Core

Para-Substituent Effects

- Target Compound : The 4-butoxy group may enhance lipophilicity, influencing membrane permeability and target binding.

- CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide) : A para-fluorine substituent is critical for EP2 receptor potentiation. Moving fluorine to meta or ortho positions reduces activity, highlighting the importance of para-substituent geometry .

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : A chloro-fluoro substitution pattern combined with an imidazole ring confers potent anticancer activity against cervical cancer .

Comparison Table: Para-Substituent Impact

Heterocyclic Modifications

Sulfone-Containing Moieties

- Target Compound: The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone, which may improve solubility and binding affinity compared to non-sulfonylated analogs.

- 4-Butoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide (CAS 302952-13-2) : A pyrimidine-sulfamoyl group replaces the isothiazolidine sulfone. This structural variation may alter target specificity .

- 4-Butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide (CAS 299952-41-3): The thiadiazole-sulfamoyl group demonstrates the versatility of sulfonamide-linked heterocycles in medicinal chemistry .

Comparison Table: Heterocyclic Modifications

Key Structure-Activity Relationship (SAR) Trends

Para-Substituents : Electron-withdrawing groups (e.g., F) enhance receptor binding, while lipophilic groups (e.g., butoxy) may improve bioavailability .

Heterocycles : Sulfone-containing rings (e.g., isothiazolidine) improve metabolic stability, whereas nitrogen-rich heterocycles (e.g., benzimidazole) enhance antitumor activity .

Sulfonamide vs. Sulfone : Sulfamoyl-linked heterocycles (–11) offer modular diversity, while sulfones (target compound) provide rigidity and polarity .

Biological Activity

4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry and materials science due to its unique structural features. This compound contains a butoxy group, a phenyl ring substituted with a dioxidoisothiazolidinyl moiety, and an amide functional group. Its potential biological activities are of particular interest, especially in the context of anti-inflammatory and antimicrobial properties.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique features suggest possible interactions with various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly enzymes and receptors. The dioxidoisothiazolidinyl group may interact with sulfur-containing enzymes, potentially inhibiting their activity and modulating various biochemical pathways. This interaction can lead to observed biological effects such as anti-inflammatory responses.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various in vitro and in vivo assays. Key findings are summarized below:

In Vitro Studies

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in cultured cells. In one study, it was shown to reduce mRNA expression levels of these cytokines without inducing cytotoxicity at effective concentrations .

- Cellular Pathway Modulation : The compound's ability to modulate signaling pathways associated with inflammation was confirmed through Western blot assays. It inhibited the phosphorylation of STAT3 and NF-κB pathways in liver hepatocytes treated with LPS (lipopolysaccharide), indicating a potential mechanism for its anti-inflammatory effects .

In Vivo Studies

In vivo experiments involving animal models have further supported the anti-inflammatory properties of this compound:

- LPS-Induced Inflammation Model : Administration of this compound significantly reduced levels of inflammatory cytokines (IL-6, IL-1β, and TNF-α) in liver tissues post-LPS injection. Notably, the compound did not exhibit hepatotoxicity, as indicated by normal ALT and AST levels compared to control groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-butoxy-N-(4-chlorophenyl)benzamide | Lacks dioxidoisothiazolidinyl moiety | Simpler structure with different biological activity profile |

| 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | Similar structure but different substitution pattern | Variation in biological activity due to substitution |

| N-(4-{[5-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide | Contains benzoimidazole instead of dioxidoisothiazolidinyl moiety | Potentially different therapeutic targets |

The presence of the dioxidoisothiazolidinyl moiety in this compound is believed to confer distinct chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.